molecular formula C11H13NO2 B043611 methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate CAS No. 123806-63-3

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Cat. No. B043611
M. Wt: 191.23 g/mol
InChI Key: SSNHIYGBNLNDBQ-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects.

Mechanism Of Action

The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate exerts its biological effects by modulating the activity of various signaling pathways in the body. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its ability to exhibit a wide range of biological activities. It has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. Another advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is its relatively low toxicity. However, one limitation of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its relatively high cost. In addition, the synthesis method of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is relatively complex, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the research of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One direction is to further investigate its potential therapeutic applications. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects, and further research could lead to the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to further investigate its mechanism of action. The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, and further research could lead to a better understanding of its biological effects. Finally, future research could focus on developing new synthesis methods for methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate that are more cost-effective and efficient.

Synthesis Methods

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of phenylacetonitrile with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ester. The ester is then reduced to an alcohol, which is subsequently reacted with tosyl chloride to form a tosylate intermediate. The tosylate intermediate is then reacted with cyclopropanecarboxylic acid to form methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate.

Scientific Research Applications

Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive effects in animal models of pain. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.

properties

CAS RN

123806-63-3

Product Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1

InChI Key

SSNHIYGBNLNDBQ-GXSJLCMTSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N

SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)N

synonyms

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)-

Origin of Product

United States

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